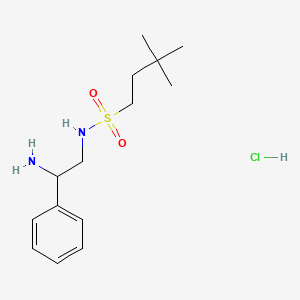![molecular formula C10H21ClN2O2S B7640793 N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride, also known as CP-465,022, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-465,022 is a selective antagonist of the oxytocin receptor, which plays a key role in regulating social behavior, including social bonding, trust, and empathy. In recent years, CP-465,022 has gained attention as a potential treatment for various psychiatric disorders, including autism spectrum disorder, schizophrenia, and depression.
作用機序
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that plays a key role in regulating social behavior. Oxytocin is a neuropeptide that is released in response to social cues, such as touch and eye contact, and is involved in social bonding, trust, and empathy. By blocking the oxytocin receptor, this compound is thought to modulate social behavior and improve social cognition.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in the brain. In animal models, this compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in regulating mood and behavior. This compound has also been shown to increase the activity of the prefrontal cortex, a brain region that is involved in social cognition and decision-making.
実験室実験の利点と制限
One advantage of N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride is its selectivity for the oxytocin receptor, which allows for precise modulation of social behavior without affecting other neurotransmitter systems. However, this compound has limited bioavailability and a short half-life, which can make it difficult to achieve therapeutic doses in clinical settings. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its clinical utility.
将来の方向性
There are several future directions for research on N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride. One area of interest is the potential use of this compound as a treatment for autism spectrum disorder. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in children and adults with autism spectrum disorder. Another area of interest is the potential use of this compound as a treatment for depression. Several clinical trials have shown promising results for this compound in reducing symptoms of depression, and further research is needed to determine its long-term efficacy and safety. Finally, there is interest in developing more potent and selective oxytocin receptor antagonists, which could have broader therapeutic applications in the treatment of psychiatric disorders.
合成法
The synthesis of N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride involves several steps, starting with the reaction of N-cyclopentylbut-3-en-1-amine with formaldehyde to form the intermediate 1-(aminomethyl)cyclopentene. This intermediate is then reacted with sulfuryl chloride to form the sulfonamide derivative, which is further reacted with hydrochloric acid to form the final product, this compound hydrochloride.
科学的研究の応用
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve social behavior in animal models of autism spectrum disorder and schizophrenia. In clinical trials, this compound has been shown to improve social cognition and reduce symptoms of depression in patients with major depressive disorder.
特性
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-2-3-8-15(13,14)12-10(9-11)6-4-5-7-10;/h2,12H,1,3-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKLEBNUXSZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)NC1(CCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
